molecular formula C14H10N4 B1585225 2,2'-Bi-1H-benzimidazole CAS No. 6965-02-2

2,2'-Bi-1H-benzimidazole

Cat. No. B1585225
CAS RN: 6965-02-2
M. Wt: 234.26 g/mol
InChI Key: VEZJRJGLFIXQHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2’-Bi-1H-benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of 2,2’-Bi-1H-benzimidazole was confirmed using FTIR, 1H NMR, 13C NMR, mass spectra, and elemental analysis . The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced .


Chemical Reactions Analysis

2,2’-Bi-1H-benzimidazole has been used in the synthesis of aromatic copolyimides . The reaction of 2,2’-Bi-1H-benzimidazole with various aromatic dianhydrides of 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 4,4′-oxydiphthalic anhydride, or pyromellitic dianhydride has been reported .


Physical And Chemical Properties Analysis

2,2’-Bi-1H-benzimidazole is a colorless, odorless, and non-toxic solid that is insoluble in water and has a melting point of 120-122°C. The combination of polybenzimidazole and polyimide by introducing 2,2’-Bi-1H-benzimidazole into the main chains provides a rigid structure, and macromolecular interactions are thus enhanced . These polyimides exhibit a strong tensile strength and a high glass transition temperature .

Scientific Research Applications

Application 1: Synthesis of Aromatic Copolyimides

  • Scientific Field : Polymer Research .
  • Summary of the Application : A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized and used in the creation of a series of copolyimide films .
  • Methods of Application : BAPBBI was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . The copolyimide films were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .
  • Results or Outcomes : The introduction of BAPBBI into the main chains of the copolyimides resulted in enhanced thermal stability and mechanical properties. These polyimides exhibited a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C. They also showed a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .

Application 2: Synthesis of Benzimidazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
  • Methods of Application : The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
  • Results or Outcomes : Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Application 3: Synthesis of Polyimides Derived from Diamine Monomer

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : A new aromatic heterocyclic diamine monomer containing bi-benzimidazole unit, 2,2-bis (4′-aminophenyl)-5,5-bi-1H-benzimidazole, was synthesized from 2,2-bis (4′-nitrophenyl)-5,5-bi-1H-benzimidazole (BNPBBI) prepared via the reaction of 3,3′,4,4′-biphenyltetramine and p -nitrobenzaldehyde with a high yield .
  • Methods of Application : A series of aromatic polyimides containing the heterocyclic moiety in the main chain were prepared by the reaction of BAPBBI with various aromatic dianhydrides of 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 4,4′-oxydiphthalic anhydride or pyromellitic dianhydride .
  • Results or Outcomes : The polymers possess a high glass transition temperature of >415 °C and a good thermal stability up to 566 °C with a 5 % weight loss . These polyimides exhibit the strong tensile strength of 201 to 327 MPa, and the ultrahigh tensile moduli of 10.7 to 15.5 GPa without post stretching .

Application 4: Medicinal Applications of Benzimidazoles

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
  • Methods of Application : Benzimidazole derivatives are synthesized using various methods and used in the formulation of drugs .
  • Results or Outcomes : Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . For instance, bendamustine, selumetinib, galeterone, and pracinostat as antitumor agents; pantoprazole, lansoprazole, esomeprazole, and ilaprazole as proton pump inhibitors; bezitramide as an analgesic; mebendazole, albendazole, thiabendazole, and flubendazole as antihelminthics; ridinilazole as antibacterial; astemizole and bilastine as antihistamines; enviradine, samatasvir, and maribavir as antivirals; and candesartan and mibefradil as antihypertensive .

Application 5: Synthesis of Polyimides for Aerospace Applications

  • Scientific Field : Aerospace Materials .
  • Summary of the Application : Polybenzimidazole (PBI) derivatives, which can be synthesized using 2,2’-Bi-1H-benzimidazole, are used for creating protective coatings for aerospace applications .
  • Methods of Application : The synthesis involves the reaction of the diamine monomer with various aromatic dianhydrides .
  • Results or Outcomes : The resulting polyimides exhibit excellent mechanical properties and thermal stability, making them suitable for use in the harsh conditions of aerospace applications .

Application 6: Synthesis of Benzimidazole as Potential Anticancer Agent

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Benzimidazole is an important heterocyclic organic compound which possesses a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Since its structure is analogized with the nucleotides found in the human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
  • Methods of Application : The synthesis of benzimidazole derivatives involves changing its functional groups on the core structure .
  • Results or Outcomes : The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJRJGLFIXQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290152
Record name 2,2'-Bi-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bi-1H-benzimidazole

CAS RN

6965-02-2
Record name 2,2'-Bibenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bibenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bi-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T Akutagawa, T Hasegawa, T Nakamura, G Saito - CrystEngComm, 2003 - pubs.rsc.org
Hydrogen-bonded supramolecular (H2BBIM)(H3BBIM+)2(Cl−)2 (H2BBIM = 2,2′-bi-1H-benzimidazole; H3BBIM+ = 2-(2-1H-benzimidazolyl)-1H-benzimidazolium) acted as a π-…
Number of citations: 27 pubs.rsc.org
AG Li, QK Liu, YA Li, ZX Liu, YB Dong - … Crystallographica Section C …, 2014 - scripts.iucr.org
A new 2,2′-bi-1H-benzimidazole bridging organic ligand, namely 1,1′-bis(pyridin-4-ylmethyl)-2,2′-bi-1H-benzimidazole, C26H20N6, L or (I), has been synthesized and used to …
Number of citations: 6 scripts.iucr.org
CS Ling, L Yan - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, [Ni(C14H10N4)3]4(PO4)2(SO4), consists of [Ni(C14H10N4)3]2+ complex cations (.3. symmetry) and disordered anions ({\overline 4} symmetry) with occupancy …
Number of citations: 10 scripts.iucr.org
SS Lemos, VM Deflon, KE Bessler, MP Abbott… - Transition metal …, 2004 - Springer
Novel mononuclear [Cu(bbimH 2 )(PPh 3 ) 2 ](MeCOO) (1), [Cu(tmbbimH 2 )(PPh 3 ) 2 ](MeCOO)·0.2C 7 H 8 (2)·0.2C 7 H 8 , and mixed-metal [Ag 0.55 Cu 1.45 (μ-bbim)(PPh 3 ) 4 ]·4CH …
Number of citations: 16 link.springer.com
T Akutagawa, T Hasegawa, T Nakamura… - … A European Journal, 2002 - Wiley Online Library
A novel molecular based proton–electron mixed conductor, (H3BBIM + )(TCNQ)(Cl − ) 0.5 (H 2 O) (1), where H3BBIM + is 2‐(2‐1H‐benzimidazolyl)‐1H‐benzimidazolium and TCNQ is 7…
L Khanna, SS Panda, P Khanna - Mini-Reviews in Organic …, 2012 - ingentaconnect.com
Bisbenzimidazoles, have shown various biological activities viz. antineoplastic, anti-tumor, anti-fungal, anti-inflammatory, hypoglycemia treatment and physiological disorders, besides …
Number of citations: 13 www.ingentaconnect.com
Y Zhang, MR Crawley, CE Hauke… - European Journal of …, 2017 - Wiley Online Library
The coordination of a bis(dipyrrin) ligand (LH 2 ) to Re(CO) 5 Cl delivers a dirhenium salt that serves as a precursor to a dinuclear phosphine compound or as a component of a …
L Wang, L Zhao, M Liu, RX Chen, Y Yang… - Science China …, 2012 - Springer
Imidazole base was crystallized with different aromatic carboxylic acids 2,4-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 1,8-naphthalic acid, affording three new binary molecular …
Number of citations: 28 link.springer.com
T Akutagawa - Bulletin of the Chemical Society of Japan, 2021 - journal.csj.jp
The thermally activated motional freedom of protons (H + ), ions (M + ), and molecules can be controlled using supramolecular approaches. In single crystals, motional freedom is …
Number of citations: 36 www.journal.csj.jp
K Chiem, A Nogales, M Lorenzo… - Microbiology …, 2023 - Am Soc Microbiol
Monkeypox virus (MPXV) infections in humans have historically been restricted to regions of endemicity in Africa. However, in 2022, an alarming number of MPXV cases were reported …
Number of citations: 1 journals.asm.org

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